N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-17-9-7-15(8-10-17)12-24-20(27)14-26-19-6-2-1-5-18(19)25-21(26)16-4-3-11-23-13-16/h1-11,13H,12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORRLWCCIUMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Pyridinyl vs. Pyridazinyl/Pyrimidinyl Analogues
- N-(1H-Benzo[d]imidazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (): Replaces the pyridin-3-yl group with a pyridazinyl ring and introduces a 4-fluorophenyl substituent.
-
- Feature imidazo[2,1-b]thiazole cores linked to pyridine-piperazine moieties.
- Example: 5m (N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) shares the 4-fluorobenzyl group but incorporates a thiazole ring, which may enhance π-π stacking interactions.
Fluorinated Substituents
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide ():
- Substitutes the pyridin-3-yl group with thiazol-5-yl and replaces the fluorobenzyl with a difluorophenyl group.
- Increased fluorine content may enhance metabolic stability but reduce solubility.
-
- 6i (N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide) and 6p (4-nitrophenyl variant) incorporate triazole rings.
- The triazole group introduces additional hydrogen-bonding sites, contributing to their quorum-sensing inhibitory activity (64.99–68.23% inhibition at 250 μM) .
Trifluoromethyl and Thioether Modifications
N-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetamide ():
- Replaces pyridin-3-yl with a trifluoromethyl group, increasing electron-withdrawing effects and lipophilicity.
- The methoxyphenyl substituent may alter pharmacokinetics compared to the fluorobenzyl group.
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives ():
- Feature thioether linkages instead of acetamide, which could influence redox activity and target engagement.
Key Findings:
- Triazole derivatives (e.g., 6i, 6p) exhibit strong quorum-sensing inhibition, suggesting that heterocyclic substituents enhance activity against bacterial targets .
- Thiazole/imidazothiazole hybrids (e.g., 5m) demonstrate the importance of fused heterocycles in antimalarial drug design .
- The fluorobenzyl group in the target compound and analogues like 5m may improve blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
Physicochemical Properties
- Melting Points: Fluorinated compounds (e.g., 5m: 80–82°C; 6i: ~250°C) generally exhibit higher melting points than non-fluorinated analogues, reflecting increased crystallinity .
- Molecular Weight : The target compound (MW ~405 g/mol) falls within the acceptable range for oral bioavailability, similar to 5m (MW 527.2 g/mol) .
Preparation Methods
Preparation Methodologies
Benzimidazole Core Synthesis
The benzimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions. For this compound, 2-(pyridin-3-yl)-1H-benzo[d]imidazole is prepared as follows:
Procedure :
- Reactants :
- 3-Pyridinecarboxylic acid (1.0 equiv)
- o-Phenylenediamine (1.2 equiv)
- Polyphosphoric acid (PPA, catalytic)
Conditions :
Workup :
- Neutralization with aqueous NaOH.
- Extraction with dichloromethane.
- Column chromatography (silica gel, ethyl acetate/hexane 3:7).
N-Alkylation with 4-Fluorobenzyl Bromide
The benzimidazole nitrogen at position 1 is alkylated using 4-fluorobenzyl bromide to introduce the fluorinated side chain:
Procedure :
- Reactants :
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (1.0 equiv)
- 4-Fluorobenzyl bromide (1.5 equiv)
- Potassium carbonate (2.0 equiv)
Conditions :
Workup :
- Filtration to remove K₂CO₃.
- Precipitation in ice-cold water.
- Recrystallization (ethanol/water).
Acetamide Linker Installation
The acetamide bridge is introduced via nucleophilic acyl substitution. Two approaches are documented:
Method A: Direct Acylation
Reactants :
- N-(4-Fluorobenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv)
Conditions :
Method B: Carbodiimide-Mediated Coupling
Reactants :
- Acetic acid derivative (1.1 equiv)
- EDC·HCl (1.5 equiv)
- HOBt (1.5 equiv)
Conditions :
Final Amidation Step
The terminal amine group is coupled with 4-fluorobenzylamine:
Procedure :
- Reactants :
- 2-Chloro-N-(4-fluorobenzyl)acetamide (1.0 equiv)
- 4-Fluorobenzylamine (1.2 equiv)
Conditions :
Workup :
- Solvent evaporation.
- Purification via HPLC (C18 column, methanol/water gradient).
Optimization and Challenges
Regioselectivity in Benzimidazole Formation
The use of PPA as a cyclizing agent favors the formation of the 2-pyridinyl isomer over the 1-substituted product due to electronic effects. Substituting PPA with HCl gas reduces yield to 50–55%, highlighting the importance of acid choice.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Acylation | 3 | 45–50% | Moderate | Limited |
| Carbodiimide | 4 | 55–60% | High | Industrial |
The carbodiimide-mediated route, though lengthier, offers better scalability and yield, making it preferable for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
